molecular formula C11H9NO B6618421 2-(3-methyl-1-benzofuran-7-yl)acetonitrile CAS No. 1897717-57-5

2-(3-methyl-1-benzofuran-7-yl)acetonitrile

Cat. No.: B6618421
CAS No.: 1897717-57-5
M. Wt: 171.19 g/mol
InChI Key: VQFSNTMONHLTQE-UHFFFAOYSA-N
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Description

2-(3-methyl-1-benzofuran-7-yl)acetonitrile is a chemical compound that belongs to the class of benzofuran derivatives. . The structure of this compound consists of a benzofuran ring with a methyl group at the 3-position and an acetonitrile group at the 7-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran derivatives, including 2-(3-methyl-1-benzofuran-7-yl)acetonitrile, typically involves the construction of the benzofuran ring followed by functionalization at specific positions. One common method for synthesizing benzofuran rings is through the cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones .

For the specific synthesis of this compound, a possible route could involve the following steps:

    Formation of the Benzofuran Ring: Starting with an appropriate o-hydroxyacetophenone, cyclization can be achieved using a base such as potassium carbonate in a solvent like dimethyl sulfoxide (DMSO).

    Introduction of the Methyl Group: The methyl group can be introduced at the 3-position through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst like aluminum chloride.

    Addition of the Acetonitrile Group: The acetonitrile group can be introduced at the 7-position through a nucleophilic substitution reaction using a suitable nitrile reagent.

Industrial Production Methods

Industrial production of benzofuran derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The methods mentioned above can be adapted for industrial production by scaling up the reactions and using continuous flow reactors to improve efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(3-methyl-1-benzofuran-7-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

    Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3), while nucleophilic substitution can involve reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can lead to the formation of benzofuran-2,3-dione, while reduction of the nitrile group can yield 2-(3-methyl-1-benzofuran-7-yl)ethylamine.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(3-methyl-1-benzofuran-7-yl)acetonitrile depends on its specific biological activity. For example, if the compound exhibits anti-tumor activity, it may act by inhibiting specific enzymes or signaling pathways involved in cell proliferation. The molecular targets and pathways involved can be identified through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the specific positioning of the methyl and acetonitrile groups, which can influence its chemical reactivity and biological activity. The presence of both groups may enhance its potential as a versatile intermediate in organic synthesis and as a candidate for drug development.

Properties

IUPAC Name

2-(3-methyl-1-benzofuran-7-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c1-8-7-13-11-9(5-6-12)3-2-4-10(8)11/h2-4,7H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQFSNTMONHLTQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC2=C(C=CC=C12)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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